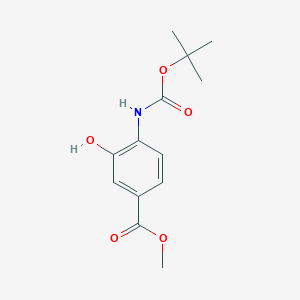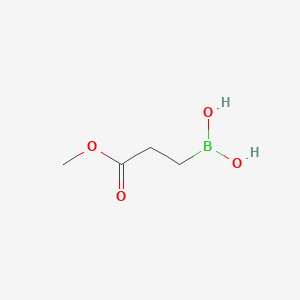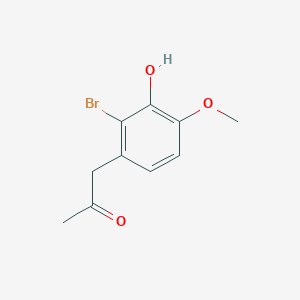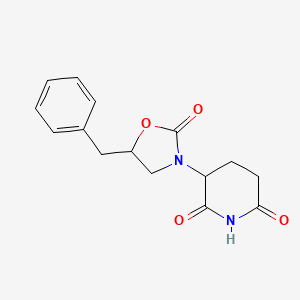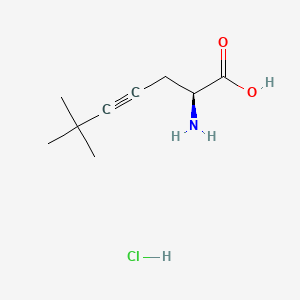
(2S)-2-amino-6,6-dimethylhept-4-ynoicacidhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-6,6-dimethylhept-4-ynoicacidhydrochloride is a synthetic organic compound with a unique structure that includes an amino group, a dimethyl group, and a terminal alkyne
Vorbereitungsmethoden
The synthesis of (2S)-2-amino-6,6-dimethylhept-4-ynoicacidhydrochloride involves several steps. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a protected amino acid derivative.
Alkyne Introduction: The alkyne group is introduced through a coupling reaction, often using reagents like propargyl bromide.
Dimethylation: The dimethyl groups are added via alkylation reactions, typically using methyl iodide or similar reagents.
Deprotection and Hydrochloride Formation: The final steps involve deprotecting the amino group and converting the compound to its hydrochloride salt form.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions to ensure consistency and scalability.
Analyse Chemischer Reaktionen
(2S)-2-amino-6,6-dimethylhept-4-ynoicacidhydrochloride undergoes various chemical reactions, including:
Oxidation: The terminal alkyne can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form alkanes or alkenes using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives when reacted with acyl chlorides or anhydrides.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino-6,6-dimethylhept-4-ynoicacidhydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural product analogs.
Biology: The compound is studied for its potential as a biochemical probe, helping to elucidate enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of (2S)-2-amino-6,6-dimethylhept-4-ynoicacidhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition or activation of enzymatic activity, changes in protein conformation, and alterations in cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
(2S)-2-amino-6,6-dimethylhept-4-ynoicacidhydrochloride can be compared with other similar compounds, such as:
(2S)-2-amino-6,6-dimethylheptanoic acid: Lacks the terminal alkyne group, resulting in different reactivity and applications.
(2S)-2-amino-6,6-dimethylhept-4-enoic acid: Contains a double bond instead of a triple bond, leading to different chemical properties and biological activities.
(2S)-2-amino-6,6-dimethylhept-4-yn-1-ol: Contains a hydroxyl group, which can participate in additional hydrogen bonding and other interactions.
The uniqueness of this compound lies in its combination of an amino group, dimethyl groups, and a terminal alkyne, providing a versatile scaffold for various chemical and biological applications.
Eigenschaften
Molekularformel |
C9H16ClNO2 |
|---|---|
Molekulargewicht |
205.68 g/mol |
IUPAC-Name |
(2S)-2-amino-6,6-dimethylhept-4-ynoic acid;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c1-9(2,3)6-4-5-7(10)8(11)12;/h7H,5,10H2,1-3H3,(H,11,12);1H/t7-;/m0./s1 |
InChI-Schlüssel |
XYBJBKIKMLHVQM-FJXQXJEOSA-N |
Isomerische SMILES |
CC(C)(C)C#CC[C@@H](C(=O)O)N.Cl |
Kanonische SMILES |
CC(C)(C)C#CCC(C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl [3-hydroxy-1-(3-nitrophenyl)propyl]carbamate](/img/structure/B13554649.png)
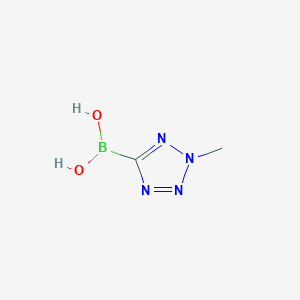



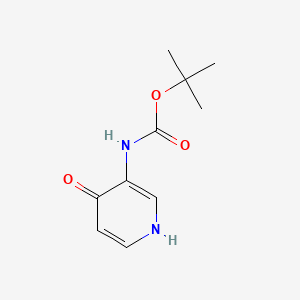

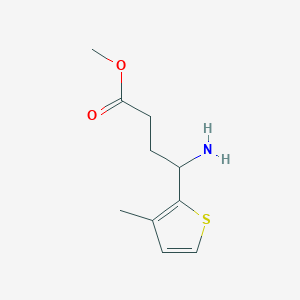
![Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate](/img/structure/B13554699.png)
